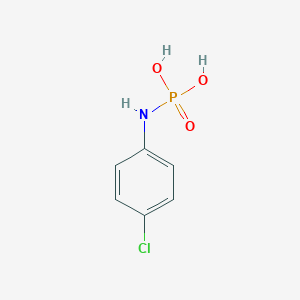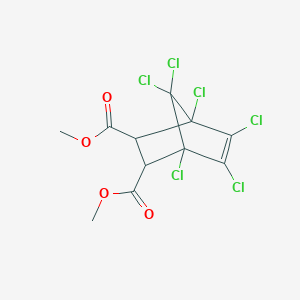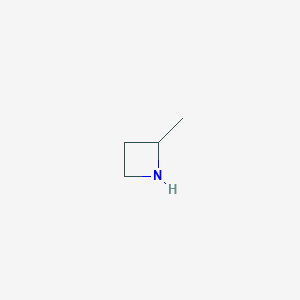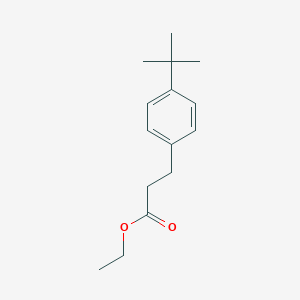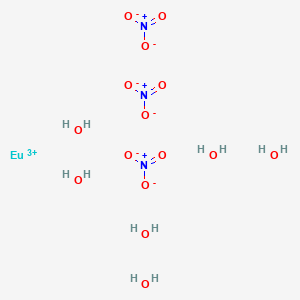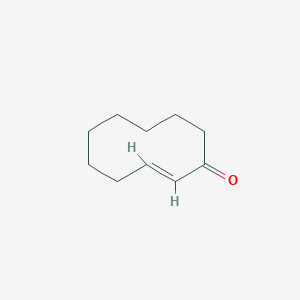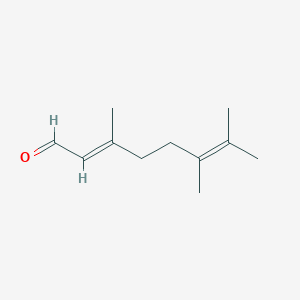
3,6,7-Trimethyl-2,6-octadienal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,7-Trimethyl-2,6-octadienal, also known as citral, is a naturally occurring compound found in many essential oils, including lemongrass, lemon, and orange. It is widely used in the food, fragrance, and cosmetic industries due to its pleasant citrus aroma and flavor. In recent years, citral has gained attention in scientific research due to its potential health benefits and therapeutic properties.
Mechanism Of Action
The mechanism of action of 3,6,7-Trimethyl-2,6-octadienal is not fully understood, but it is believed to involve the disruption of bacterial cell membranes and inhibition of inflammatory signaling pathways. Citral has also been shown to induce apoptosis, or programmed cell death, in cancer cells, suggesting a potential role in cancer therapy.
Biochemical And Physiological Effects
Citral has been shown to have a variety of biochemical and physiological effects. In animal studies, 3,6,7-Trimethyl-2,6-octadienal has been shown to reduce inflammation, improve liver function, and lower cholesterol levels. Additionally, 3,6,7-Trimethyl-2,6-octadienal has been shown to have antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases.
Advantages And Limitations For Lab Experiments
One advantage of using 3,6,7-Trimethyl-2,6-octadienal in laboratory experiments is its availability and low cost. Citral is a widely used compound that can be easily synthesized or obtained from natural sources. However, one limitation is its potential for toxicity at high doses, which may limit its use in certain applications.
Future Directions
There are several potential future directions for research on 3,6,7-Trimethyl-2,6-octadienal. One area of interest is its potential as a natural antimicrobial agent in food preservation and medical applications. Additionally, further research is needed to fully understand the mechanism of action of 3,6,7-Trimethyl-2,6-octadienal and its potential therapeutic uses in the treatment of inflammatory diseases and cancer. Finally, the development of new methods for the synthesis of 3,6,7-Trimethyl-2,6-octadienal may lead to improved efficiency and cost-effectiveness in its production.
Synthesis Methods
Citral can be synthesized through various methods, including the isolation of natural sources and chemical synthesis. One common method of chemical synthesis involves the condensation of acetaldehyde with two molecules of isoprene, followed by dehydration to form 3,6,7-Trimethyl-2,6-octadienal. This method is often used in industrial production.
Scientific Research Applications
Citral has been extensively studied for its antimicrobial, anti-inflammatory, and anticancer properties. In vitro studies have shown that 3,6,7-Trimethyl-2,6-octadienal exhibits potent antimicrobial activity against a wide range of bacteria and fungi, making it a promising candidate for use in food preservation and as a natural alternative to synthetic antimicrobial agents. Additionally, 3,6,7-Trimethyl-2,6-octadienal has been shown to possess anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases such as arthritis.
properties
CAS RN |
1891-67-4 |
|---|---|
Product Name |
3,6,7-Trimethyl-2,6-octadienal |
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
(2E)-3,6,7-trimethylocta-2,6-dienal |
InChI |
InChI=1S/C11H18O/c1-9(2)11(4)6-5-10(3)7-8-12/h7-8H,5-6H2,1-4H3/b10-7+ |
InChI Key |
CIJXIVUHYJAYCO-JXMROGBWSA-N |
Isomeric SMILES |
CC(=C(C)CC/C(=C/C=O)/C)C |
SMILES |
CC(=C(C)CCC(=CC=O)C)C |
Canonical SMILES |
CC(=C(C)CCC(=CC=O)C)C |
Other CAS RN |
1891-67-4 |
Pictograms |
Irritant |
synonyms |
3,6,7-Trimethyl-2,6-octadienal |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



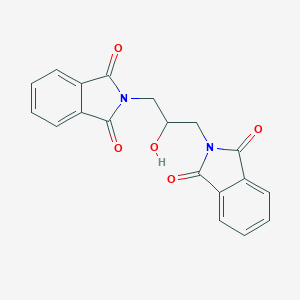
![6-Methoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-7-phenylmethoxy-3,4-dihydroisoquinoline](/img/structure/B154955.png)
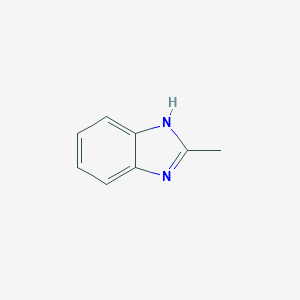
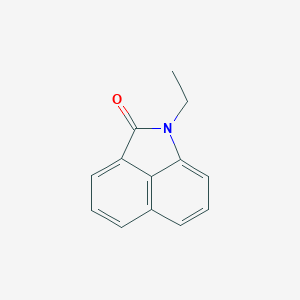
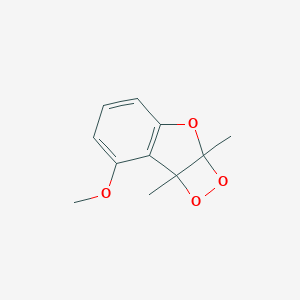
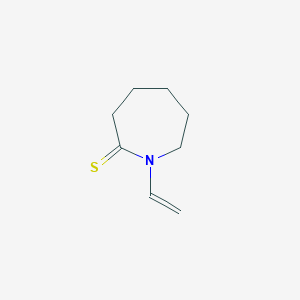
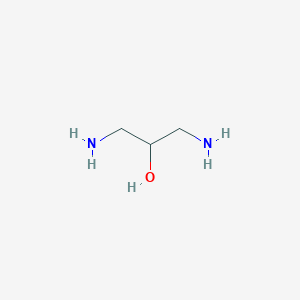
![[(1S,2S)-2-Amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene](/img/structure/B154963.png)
